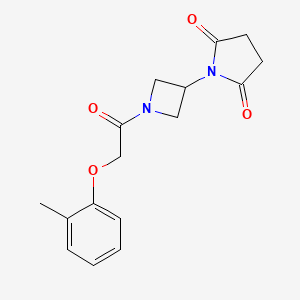
1-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This compound also contains an azetidine ring, which is a four-membered ring with one nitrogen atom . The compound is part of the spiro heterocycles, which are characterized by having two rings sharing the same atom .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the ring from different cyclic or acyclic precursors . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and an azetidine ring . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the specific conditions and reagents used. For instance, pyrrolidine-2,5-dione derivatives have been used as halogenation reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Pyrrolidine ring is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Antibacterial and Antifungal Agents
Spiro-azetidin-2-one derivatives exhibit antimicrobial properties. The inherent rigidity of the spirocyclic structure contributes to their bioactivity. Researchers have explored the synthesis of novel β-lactam antibiotics using the spiro-azetidin-2-one ring, which has yielded life-saving penicillin and cephalosporin antibiotics .
Anti-Inflammatory Agents
The spiro-azetidin-2-one scaffold has also been investigated for its anti-inflammatory potential. By modifying the substituents on the spiro ring, researchers aim to develop compounds that can mitigate inflammatory responses .
Anticancer Compounds
Studies have explored the cytotoxic effects of spiro-azetidin-2-one derivatives against cancer cells. These compounds may interfere with cell division or induce apoptosis, making them potential candidates for cancer therapy .
Neuroprotective Agents
The rigid spirocyclic structure of spiro-azetidin-2-one derivatives could enhance their ability to interact with specific molecular targets. Researchers have investigated their neuroprotective properties, aiming to develop compounds that could mitigate neurodegenerative diseases .
Synthetic Building Blocks
Spiro-azetidin-2-one derivatives serve as versatile building blocks in organic synthesis. They participate in various reactions, including cycloadditions and functional group transformations. Researchers have used them as key intermediates for the synthesis of amino acids, alkaloids, and other bioactive molecules .
Drug Delivery Systems
The unique structural features of spiro-azetidin-2-one compounds make them interesting candidates for drug delivery systems. Researchers explore their potential as carriers for targeted drug delivery, enhancing drug stability and bioavailability .
Mechanism of Action
Target of Action
Similar spiro-azetidin-2-one and pyrrolidine derivatives have been found to exhibit diversified biological and pharmacological activity . They interact with various molecular targets, leading to their therapeutic properties .
Mode of Action
The inherent rigidity of spirocyclic compounds like this one can decrease the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target . This interaction can lead to changes in the target’s function, resulting in the compound’s biological effects .
Biochemical Pathways
Similar compounds have been found to exhibit a variety of activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a variety of biological and pharmacological activities , suggesting that this compound may have similar effects.
Future Directions
properties
IUPAC Name |
1-[1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-11-4-2-3-5-13(11)22-10-16(21)17-8-12(9-17)18-14(19)6-7-15(18)20/h2-5,12H,6-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWWFMONSOIVQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CC(C2)N3C(=O)CCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-ethyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2410497.png)
![6-ethyl-3-{[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2410498.png)
![2-[5-(4-Fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B2410500.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2410503.png)
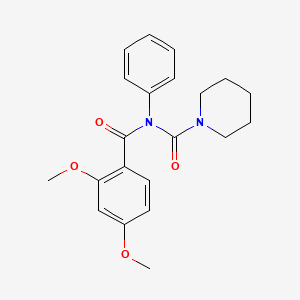
![(2,3-dichlorophenyl)-[5-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone](/img/structure/B2410505.png)
![3-benzyl-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B2410507.png)
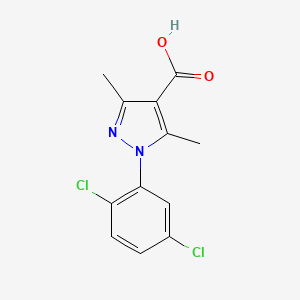
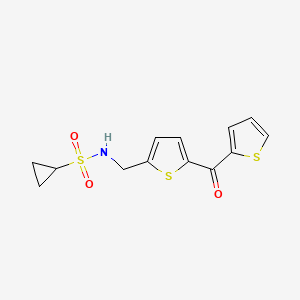
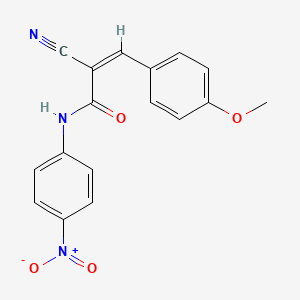
![4-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2410513.png)

![4-[(4-Bromopyrazol-1-yl)methyl]-2-methyl-1,3-thiazole](/img/structure/B2410518.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2410519.png)